2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923201-10-9
VCID: VC8451083
InChI: InChI=1S/C22H22ClFN4O3/c23-16-6-4-15(5-7-16)13-28-20(30)22(26-21(28)31)8-10-27(11-9-22)14-19(29)25-18-3-1-2-17(24)12-18/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
SMILES: C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C22H22ClFN4O3
Molecular Weight: 444.9 g/mol

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide

CAS No.: 923201-10-9

Cat. No.: VC8451083

Molecular Formula: C22H22ClFN4O3

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(3-fluorophenyl)acetamide - 923201-10-9

Specification

CAS No. 923201-10-9
Molecular Formula C22H22ClFN4O3
Molecular Weight 444.9 g/mol
IUPAC Name 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H22ClFN4O3/c23-16-6-4-15(5-7-16)13-28-20(30)22(26-21(28)31)8-10-27(11-9-22)14-19(29)25-18-3-1-2-17(24)12-18/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
Standard InChI Key CSFFFLZFDSKSAH-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F
Canonical SMILES C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F

Introduction

Potential Applications

Based on its structure, this compound may have applications in:

  • Pharmaceuticals: The presence of spirocyclic systems and halogenated aromatics suggests potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Molecular Docking Studies: The compound's functional groups could make it a candidate for computational studies targeting enzymes or receptors like kinases or G-protein-coupled receptors.

Synthesis

While specific synthesis details are unavailable, the compound likely involves:

  • Formation of the spirocyclic core through cyclization reactions.

  • Introduction of the chlorophenyl and fluorophenyl groups via nucleophilic substitution or coupling reactions.

  • Final functionalization to form the acetamide group.

Analytical Characterization

To confirm the structure and purity of the compound, standard techniques would be employed:

  • NMR Spectroscopy (1H and 13C): To identify chemical environments and confirm connectivity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To detect functional groups like amides and aromatic rings.

Biological Evaluation

The compound's pharmacological properties could be assessed through:

  • In vitro assays: Testing against bacterial strains, cancer cell lines, or inflammatory markers.

  • Molecular docking: Simulating interactions with biological targets to predict binding affinity.

Hypothetical Data Table

PropertyValue/Observation
Molecular FormulaC20H21ClFN5O2
Molecular Weight~417 g/mol
SolubilityLikely soluble in organic solvents
Predicted ActivityAnticancer, anti-inflammatory
Analytical MethodsNMR, MS, IR

If you have access to experimental data or specific studies on this compound, more precise insights can be provided regarding its synthesis, characterization, and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator